molecular formula C11H8FIN2O B13554913 1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Katalognummer: B13554913
Molekulargewicht: 330.10 g/mol
InChI-Schlüssel: XXLRTIIHTORJIP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a complex organic compound characterized by the presence of fluorine, iodine, and pyrazole groups

Vorbereitungsmethoden

The synthesis of 1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by reacting hydrazine with a 1,3-diketone under acidic conditions.

    Introduction of the iodine atom: This step involves the iodination of the pyrazole ring using iodine or an iodine-containing reagent.

    Formation of the ethanone group: This final step involves the acylation of the aromatic ring with an appropriate acylating agent.

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and automated systems to ensure high yield and purity.

Analyse Chemischer Reaktionen

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The presence of halogens (fluorine and iodine) makes this compound susceptible to nucleophilic substitution reactions, where the halogen atoms can be replaced by other nucleophiles such as amines or thiols.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions to optimize the reaction rates and yields.

Wissenschaftliche Forschungsanwendungen

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: This compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs targeting specific diseases.

    Industry: It is used in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.

Wirkmechanismus

The mechanism of action of 1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The presence of the fluorine and iodine atoms enhances its ability to form strong interactions with biological molecules, potentially inhibiting or modulating the activity of enzymes and receptors. The pyrazole ring is known to interact with various biological targets, contributing to its overall biological activity.

Vergleich Mit ähnlichen Verbindungen

1-(3-Fluoro-4-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:

    1-(3-Fluoro-4-(pyrrolidin-1-yl)phenyl)ethanone: This compound has a pyrrolidine ring instead of a pyrazole ring, leading to different chemical and biological properties.

    1-(3-Fluoro-4-phenylphenyl)ethan-1-one: This compound lacks the iodine atom and the pyrazole ring, resulting in different reactivity and applications.

The uniqueness of this compound lies in its specific combination of fluorine, iodine, and pyrazole groups, which confer distinct chemical and biological properties not found in other similar compounds.

Eigenschaften

Molekularformel

C11H8FIN2O

Molekulargewicht

330.10 g/mol

IUPAC-Name

1-[3-fluoro-4-(4-iodopyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H8FIN2O/c1-7(16)8-2-3-11(10(12)4-8)15-6-9(13)5-14-15/h2-6H,1H3

InChI-Schlüssel

XXLRTIIHTORJIP-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)C1=CC(=C(C=C1)N2C=C(C=N2)I)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.